molecular formula C25H21N3O5 B11283569 N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B11283569
M. Wt: 443.5 g/mol
InChI Key: ATEXHWKUWIGGKM-UHFFFAOYSA-N
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Description

This compound belongs to the benzofuropyrimidinone-acetamide class, characterized by a fused benzofuran-pyrimidine core with a 2,4-dioxo moiety and an acetamide side chain. The structure includes a furan-2-ylmethyl group at position 3 of the benzofuropyrimidinone ring and an N-(4-ethylphenyl) substituent on the acetamide.

Properties

Molecular Formula

C25H21N3O5

Molecular Weight

443.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H21N3O5/c1-2-16-9-11-17(12-10-16)26-21(29)15-27-22-19-7-3-4-8-20(19)33-23(22)24(30)28(25(27)31)14-18-6-5-13-32-18/h3-13H,2,14-15H2,1H3,(H,26,29)

InChI Key

ATEXHWKUWIGGKM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multiple steps:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuro[3,2-d]pyrimidine core.

    Attachment of the Furan Ring: The furan ring is introduced through a Friedel-Crafts alkylation reaction, where furan is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.

    Introduction of the Acetamide Group: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the benzofuro[3,2-d]pyrimidine core, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydroxylated derivatives of the benzofuro[3,2-d]pyrimidine core.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C25H21N3O5
  • Molecular Weight : 443.46 g/mol
  • IUPAC Name : N-(4-ethylphenyl)-2-{5-[(furan-2-yl)methyl]-46-dioxo-8-oxa-35-diazatricyclo[7.4.0.0^{27}]trideca-1(9)2(7)1012-tetraen-3-yl}acetamide
  • LogP : 5.089 (indicating lipophilicity)

This compound's unique structure contributes to its potential biological activities, making it a candidate for further research and application.

Drug Discovery and Development

E545-0130 has been included in screening libraries for drug discovery processes. Its inclusion in the ChemoGenomic Annotated Library for Phenotypic Screening indicates its potential utility in identifying new therapeutic agents targeting various diseases, particularly those related to central nervous system disorders and cancer .

Anticancer Activity

Preliminary studies suggest that compounds similar to E545-0130 exhibit anticancer properties. The structure of E545-0130 may facilitate interactions with biological targets involved in cancer cell proliferation and survival pathways. For instance, derivatives of similar structures have shown significant antiproliferative effects against various cancer cell lines .

Anti-inflammatory Properties

Research indicates that compounds with structural similarities to E545-0130 can act as inhibitors of inflammatory pathways. In silico molecular docking studies have suggested that such compounds may inhibit enzymes like 5-lipoxygenase, which plays a crucial role in inflammatory responses . This opens avenues for developing anti-inflammatory drugs based on the E545-0130 scaffold.

Antimicrobial Activity

There is growing interest in the antimicrobial properties of compounds related to E545-0130. Studies on similar chemical structures have demonstrated efficacy against various bacterial strains, suggesting that E545-0130 may also possess antimicrobial activity worth exploring .

Case Study 1: Anticancer Screening

A study focusing on the anticancer effects of compounds structurally related to E545-0130 found that these compounds inhibited growth in multiple human cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, a compound derived from the same family as E545-0130 was evaluated for its anti-inflammatory effects using both in vitro and in vivo models. Results indicated a significant reduction in inflammatory markers, supporting its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets, thereby modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:

Compound Core Structure Substituents Molecular Weight Melting Point (°C) Key Features References
Target Compound Benzofuro[3,2-d]pyrimidin-2,4-dione - 3: Furan-2-ylmethyl
- Acetamide: N-(4-ethylphenyl)
~431.45* Not reported Combines furan’s metabolic liability with lipophilic 4-ethylphenyl group.
2-[2,4-Dioxo-3-(2-phenylethyl)-...-acetamide (1351780-16-9) Benzofuro[3,2-d]pyrimidin-2,4-dione - 3: 2-Phenylethyl
- Acetamide: N-(2-ethyl-6-methylphenyl)
Not reported Not reported Phenylethyl group enhances aromatic interactions; steric hindrance from methyl.
N-(4-Fluorophenyl)-2-{4-[4-(methylsulfanyl)phenyl]-...acetamide (1351821-09-4) Furo[3,4-d]pyrimidin-2,5-dione - 4: 4-(Methylsulfanyl)phenyl
- Acetamide: N-(4-fluorophenyl)
Not reported Not reported Sulfur atom improves solubility; fluorophenyl increases electronegativity.
2-(4-(2,4-Dichlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4e) Pyrimidine - Pyrimidine: 2,4-Dichlorophenyl, 3,4-dimethoxyphenyl
- Acetamide: N-phenyl
509.28 Not reported Dichloro and dimethoxy groups enhance hydrophobic binding; lacks fused ring.
3,4-Dihydro-1-(tetrahydrofuranosyl)-6-(4-nitrophenyl)-4-phenylpyrimidin-2(1H)-one (6N) Pyrimidin-2(1H)-one - 1: Tetrahydrofuranosyl
- 6: 4-Nitrophenyl
427.41 96–98 Nitrophenyl contributes to redox activity; tetrahydrofuranosyl improves polarity.

*Calculated based on molecular formula (C₂₄H₂₁N₃O₅).

Key Structural and Functional Insights:

Fused-ring systems (e.g., benzofuropyrimidinone) may enhance target affinity but reduce metabolic stability compared to non-fused analogs .

Substituent Effects :

  • Furan-2-ylmethyl (target) vs. Phenylethyl (1351780-16-9) :

  • Furan introduces a metabolically labile site (oxidation to lactones), whereas phenylethyl increases hydrophobicity and aromatic interactions .
    • 4-Ethylphenyl (target) vs. 4-Fluorophenyl (1351821-09-4) :
  • Ethyl groups enhance lipophilicity (logP ~3.5*), favoring membrane permeability. Fluorophenyl improves electronegativity for hydrogen bonding .

Biological Activity Trends: Pyrimidines with electron-withdrawing groups (e.g., nitro in 6N) show antifungal/antioxidant activity, likely due to redox modulation . Dichlorophenyl and dimethoxyphenyl substituents (4e) correlate with anticancer activity via kinase inhibition .

Physicochemical and Pharmacokinetic Considerations

  • Solubility: Compounds with polar groups (e.g., tetrahydrofuranosyl in 6N) exhibit higher aqueous solubility, whereas lipophilic substituents (4-ethylphenyl) may limit solubility .
  • Synthetic Accessibility: The benzofuropyrimidinone core requires multi-step synthesis, including cyclization and alkylation, as seen in analogs from and .

Biological Activity

N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide (commonly referred to as E545-0130) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by a complex structure that includes a furan moiety and a benzofuro-pyrimidine framework. Its molecular formula is C25H21N3O5C_{25}H_{21}N_{3}O_{5}, and it has a molecular weight of 429.45 g/mol. The detailed structure can be represented as follows:

SMILES CCc cc1 ccc1NC CN c1c C N2Cc3ccco3 O oc3c1cccc3 C2 O O\text{SMILES CCc cc1 ccc1NC CN c1c C N2Cc3ccco3 O oc3c1cccc3 C2 O O}

The biological activity of E545-0130 is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cellular processes. Notably, its structure suggests potential interactions with protein targets through hydrogen bonding and hydrophobic interactions.

Anticancer Properties

E545-0130's potential anticancer activity is also noteworthy. Compounds containing benzofuro and pyrimidine structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Research Findings

Several studies have evaluated the biological activity of related compounds:

CompoundActivityReference
E545-0130Inhibits viral proteases
Pyrimidine derivativesInduces apoptosis in cancer cells
Benzofuro compoundsAntiviral and anticancer effects

Case Studies

  • Antiviral Screening : A study screened various compounds for their ability to inhibit SARS-CoV proteases. While E545-0130 was not directly tested, related compounds showed promising results with IC50 values in the low micromolar range.
  • Cancer Cell Lines : In vitro studies on cancer cell lines treated with structurally similar compounds indicated significant reductions in cell viability, suggesting that E545-0130 could possess similar properties.

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